molecular formula C24H21ClN2OS B2574194 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 450351-21-0

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2574194
CAS RN: 450351-21-0
M. Wt: 420.96
InChI Key: UMQLQNBDZOBQIU-UHFFFAOYSA-N
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Description

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide, also known as CBR-5884, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of protein kinase C (PKC) isoforms, particularly PKCα and PKCε. PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to have various biochemical and physiological effects. In cancer, it induces apoptosis and inhibits cell proliferation. In inflammation, it reduces the production of pro-inflammatory cytokines. In neurodegenerative diseases, it protects neurons from oxidative stress and improves cognitive function. Additionally, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to have antioxidant properties and can reduce the production of reactive oxygen species (ROS).

Advantages and Limitations for Lab Experiments

One advantage of using 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide in lab experiments is its specificity for PKC isoforms, particularly PKCα and PKCε. This allows for the selective inhibition of these isoforms without affecting other cellular processes. Additionally, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has shown low toxicity in various preclinical studies. However, one limitation of using 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide. One direction is to further investigate its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Another direction is to elucidate the exact mechanism of action of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide and its effects on other cellular processes. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide in vivo to determine its efficacy and safety. Finally, the development of more soluble analogs of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide could improve its administration in vivo.

Synthesis Methods

The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide involves the condensation of 2-chlorobenzylamine with indole-3-carboxaldehyde, followed by the addition of m-tolylthiourea and acetic anhydride. The resulting product is then purified using column chromatography. The chemical structure of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide is shown below:

Scientific Research Applications

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been extensively studied for its potential therapeutic applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It does so by inducing apoptosis and inhibiting cell proliferation. In inflammation, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative diseases, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2OS/c1-17-7-6-9-19(13-17)26-24(28)16-29-23-15-27(22-12-5-3-10-20(22)23)14-18-8-2-4-11-21(18)25/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQLQNBDZOBQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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